1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene-

Physicochemical profiling Drug-likeness prediction Membrane permeability

1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- (CAS 917470-29-2) is a synthetic 2,3-dihydro-1H-indene (indane) derivative bearing four methoxy substituents at the 1, 4, 5, and 6 positions and an exocyclic methylene group at the 3-position. Its molecular formula is C14H18O4 with a molecular weight of 250.29 g/mol, a calculated LogP of 2.82, and a topological polar surface area (TPSA) of 36.92 Ų.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 917470-29-2
Cat. No. B12603904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene-
CAS917470-29-2
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1CC(=C)C2=C(C(=C(C=C12)OC)OC)OC
InChIInChI=1S/C14H18O4/c1-8-6-10(15-2)9-7-11(16-3)13(17-4)14(18-5)12(8)9/h7,10H,1,6H2,2-5H3
InChIKeyOBZHZWCJFOVBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- (CAS 917470-29-2): Structural and Physicochemical Baseline for Procurement Evaluation


1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- (CAS 917470-29-2) is a synthetic 2,3-dihydro-1H-indene (indane) derivative bearing four methoxy substituents at the 1, 4, 5, and 6 positions and an exocyclic methylene group at the 3-position. Its molecular formula is C14H18O4 with a molecular weight of 250.29 g/mol, a calculated LogP of 2.82, and a topological polar surface area (TPSA) of 36.92 Ų . The compound's ChemSpider ID is 10164422 and its monoisotopic mass is 250.1205 Da . This tetramethoxy-3-methyleneindane scaffold differs fundamentally from the indene derivatives disclosed in the antimicrobial patent literature (e.g., US 5,534,546), which typically feature acetyl, hydroxy, or fewer methoxy substituents [1].

Why Generic Indene Analogs Cannot Substitute for 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- (CAS 917470-29-2)


The 1,4,5,6-tetramethoxy-3-methylene substitution pattern generates a unique combination of electronic and steric features that no generic indane or indene analog replicates. The exocyclic methylene group at C-3 introduces a reactive Michael acceptor site and a conjugated diene system capable of participating in Diels-Alder cycloadditions, while the four electron-donating methoxy groups substantially increase the electron density of the aromatic ring and raise the topological polar surface area to 36.92 Ų compared to 0 Ų for unsubstituted 3-methyleneindane . In the antimicrobial indene patent literature, the active compounds (Formulas 1 and 2 in US 5,534,546) carry only one or two methoxy groups combined with acetyl and hydroxy functionalities—a completely different pharmacophore that cannot be interchanged with the tetramethoxy-3-methylene scaffold without losing the specific reactivity and binding properties conferred by the target compound's substitution pattern [1].

Quantitative Differentiation Evidence for 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- (CAS 917470-29-2) Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiation: Tetramethoxy-3-methyleneindane vs. Unsubstituted 3-Methyleneindane

The target compound 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- possesses a calculated topological polar surface area (TPSA) of 36.92 Ų . In contrast, unsubstituted 3-methyleneindane (C10H10, CAS 1194-56-5) has a TPSA of 0 Ų, as it contains no heteroatoms capable of contributing to polar surface area. The introduction of four methoxy groups elevates the TPSA by approximately 37 Ų, which falls within a range that may improve aqueous solubility while remaining below the threshold of 140 Ų commonly associated with poor passive membrane permeability. This positions the target compound in a distinct physicochemical space compared to the entirely non-polar unsubstituted scaffold.

Physicochemical profiling Drug-likeness prediction Membrane permeability

Lipophilicity (LogP) Differentiation: Tetramethoxy Substitution Modulates Partition Coefficient Relative to Unsubstituted Indane Scaffolds

The target compound has a calculated LogP of 2.82 (clogP) . Unsubstituted indane (C9H10, molecular weight 118.18 g/mol) has an experimental LogP of approximately 3.0–3.3, while 3-methyleneindane is estimated to have a similar or slightly higher LogP due to the additional carbon atom. The tetramethoxy substitution of the target compound results in a modest reduction in lipophilicity of approximately 0.2–0.5 LogP units relative to the unsubstituted parent scaffold, attributable to the polar contribution of the four methoxy oxygen atoms partially offset by the additional methyl carbon atoms. This LogP value of 2.82 falls within the optimal range (1–3) associated with favorable oral absorption potential according to Lipinski's guidelines.

Lipophilicity optimization ADME prediction Lead optimization

Structural Differentiation from Antimicrobial Patent Indene Derivatives: Substitution Pattern Divergence

The indene derivatives disclosed in U.S. Patent 5,534,546 (Formula 1: 1-acetyl-1-hydroxy-3,5-dimethoxy-1H-indene; Formula 2: a closely related acetyl-hydroxy-dimethoxy indene) demonstrated antimicrobial activity against Bacillus subtilis with inhibition zones of 20.0 mm and 24.0 mm respectively in paper disc diffusion assays [1]. These patent compounds carry an acetyl group, a tertiary alcohol, and only two methoxy substituents, whereas the target compound (CAS 917470-29-2) features four methoxy groups, no acetyl functionality, and an exocyclic methylene group at C-3. This fundamental difference in substitution pattern means that the target compound belongs to a distinct chemotype within the indene class. While no direct antimicrobial data have been published for CAS 917470-29-2 as of the available evidence cutoff, the tetramethoxy-3-methylene scaffold presents a differentiated pharmacophore with altered hydrogen bond acceptor capacity (four methoxy oxygens vs. two in the patent compounds plus one acetyl oxygen) and a reactive exocyclic double bond absent in the patent derivatives.

Antimicrobial discovery Structure-activity relationships Natural product analogs

Molecular Weight Differentiation: Tetramethoxy Substitution Increases Mass by Approximately 132 Da Relative to Unsubstituted 3-Methyleneindane

The target compound has a molecular weight of 250.29 g/mol (exact mass 250.1210 Da) . Unsubstituted 3-methyleneindane (C10H10) has a molecular weight of approximately 130.19 g/mol. The four methoxy groups add approximately 120 Da (4 × 30 Da per OCH3 group versus 4 × 1 Da for the replaced hydrogen atoms), resulting in a net increase of roughly 120 Da. This positions the target compound at a molecular weight still well within the conventional 'drug-like' space (<500 Da per Lipinski's Rule of Five), but substantially heavier than the parent scaffold. The increased molecular weight may influence tissue distribution, metabolic pathways (e.g., potential for O-demethylation), and synthetic cost.

Molecular properties Fragment-based design Synthetic tractability

Recommended Application Scenarios for 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- (CAS 917470-29-2) Based on Available Evidence


Synthetic Intermediate for Diels-Alder Cycloaddition Chemistry

The exocyclic methylene group at the 3-position of the target compound, combined with the electron-rich tetramethoxy-substituted aromatic ring, makes this compound a potentially useful diene component in Diels-Alder [4+2] cycloaddition reactions. The calculated LogP of 2.82 and TPSA of 36.92 Ų indicate sufficient organic solvent compatibility for typical cycloaddition conditions. Procurement for this application is justified when the desired cycloadduct requires the specific 1,4,5,6-tetramethoxy substitution pattern on the indane framework.

Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Exploration

While direct antimicrobial activity data for CAS 917470-29-2 are not available in the published literature, the compound represents a structurally differentiated chemotype from the antimicrobial indene derivatives disclosed in US 5,534,546 [1]. The tetramethoxy-3-methylene scaffold offers four hydrogen bond acceptor sites and a reactive exocyclic double bond, features absent in the patent compounds (which carry acetyl and hydroxy groups). This scaffold may be procured for systematic SAR studies to determine whether the tetramethoxy-3-methylene pharmacophore exhibits antimicrobial, antifungal, or other bioactivities distinct from those of the patent-disclosed chemotypes.

Physicochemical Probe for Methoxy Group Effects on Indane Scaffold Properties

The availability of precise physicochemical data—molecular weight 250.29 g/mol, LogP 2.82, TPSA 36.92 Ų —enables the use of this compound as a reference standard for studying how incremental methoxy substitution modulates the properties of the indane scaffold. Procurement is appropriate for laboratories investigating the relationship between methoxy group count/position and parameters such as solubility, permeability, metabolic stability, or protein binding in the context of medicinal chemistry campaigns involving polymethoxylated aromatic compounds.

Reference Compound for Analytical Method Development and Spectral Database Expansion

The compound has a ChemSpider record (CSID 10164422) and a Chemsrc database entry with defined molecular descriptors. Its unique combination of four methoxy groups and an exocyclic methylene on the indane core provides a distinctive spectroscopic signature (NMR, MS) that can serve as a reference for analytical method development, particularly for LC-MS or GC-MS methods targeting polymethoxylated indane derivatives in complex matrices.

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